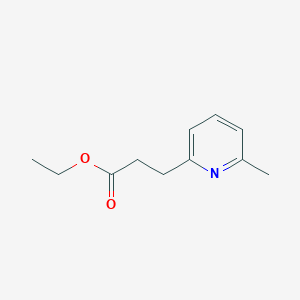![molecular formula C18H14F3N3O3S B2383395 [2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone CAS No. 851802-39-6](/img/structure/B2383395.png)
[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of imidazole compounds can be achieved through several methods, including the Debus-Radziszewski imidazole synthesis, the Mumm rearrangement, and the Van Leusen reaction1. However, the specific synthesis route for this compound is not provided in the literature I have access to.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. Unfortunately, I couldn’t find specific structural data for this compound.Chemical Reactions Analysis
Imidazole compounds are known to participate in a variety of chemical reactions due to the presence of the imidazole ring. These reactions include electrophilic and nucleophilic substitutions, oxidations, and reductions1. The specific reactions that this compound undergoes are not detailed in the literature I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure and the properties of similar compounds. However, I couldn’t find specific physical and chemical properties for this compound.Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Theoretical Studies
A study described the regioselective synthesis of a compound involving a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This process highlights the efficiency and environmental benefits of using microwave irradiation for synthesizing heterocyclic compounds, potentially applicable for similar compounds like the one (Moreno-Fuquen et al., 2019).
Antimicrobial and Antiviral Activity
Another study focused on the synthesis of substituted benzimidazoles and their evaluation for antimicrobial and antiviral activities. Although the specific compound was not tested, this research indicates the potential for compounds with benzimidazole structures to possess biological activities, suggesting a possible research direction for the compound (Sharma et al., 2009).
Spectrophotometric Metal Detection
Research on disulfonated benzimidazolyl(phenyl)methanone derivatives for the spectrophotometric determination of nickel highlights the potential of such compounds in analytical chemistry, particularly in metal ion detection. This suggests that the compound might be explored for similar analytical applications (Odashima et al., 1991).
Synthesis and Functionalization Studies
A study on the double C2/C3 functionalization of quinoline provided insights into the synthesis of complex molecules, which could be relevant for the synthesis and further functionalization of the compound (Belyaeva et al., 2018).
Biological Evaluation of Heterocyclic Compounds
Research evaluating the anti-inflammatory and analgesic activities of synthesized heterocyclic compounds illustrates the potential pharmaceutical applications of structurally complex molecules. This indicates a potential area of research for assessing the biological activities of the compound (Sondhii et al., 1996).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. These can include toxicity, flammability, reactivity, and environmental impact. The safety and hazards for this specific compound are not detailed in the literature I have access to.
Direcciones Futuras
The future directions for research on a compound often depend on its potential applications. For example, if a compound shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects1. However, the future directions for this specific compound are not provided in the literature I have access to.
I hope this information is helpful, and I apologize for any inconvenience caused by the lack of specific information on this compound. If you have any other questions or need further clarification, feel free to ask.
Propiedades
IUPAC Name |
[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c19-18(20,21)15-4-2-1-3-14(15)16(25)23-10-9-22-17(23)28-11-12-5-7-13(8-6-12)24(26)27/h1-8H,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZHGFTWFFGFSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide](/img/structure/B2383313.png)
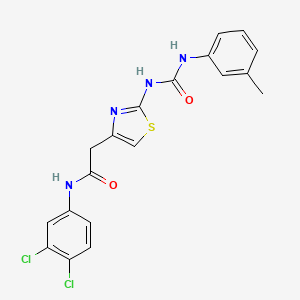
![2-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2383319.png)
![(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B2383322.png)
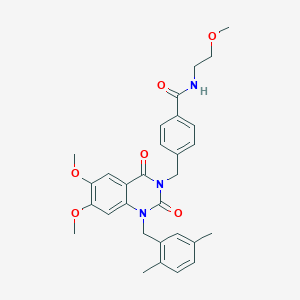
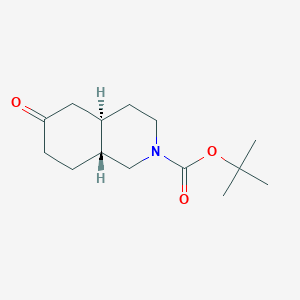
![N-(3-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2383326.png)
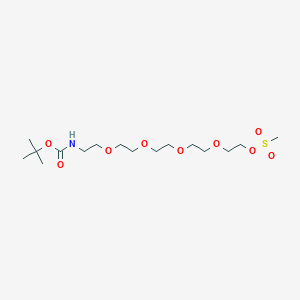
![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2383329.png)
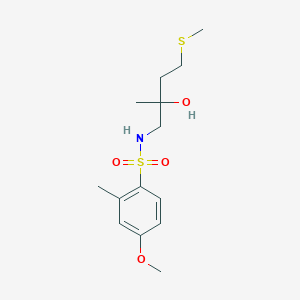
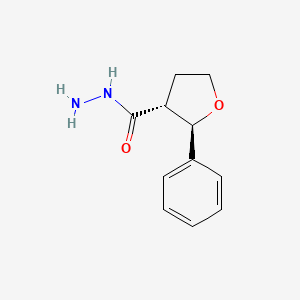
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2383333.png)
